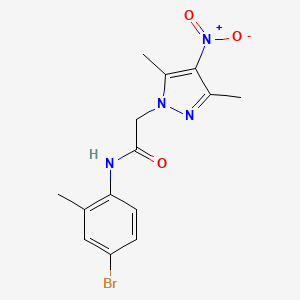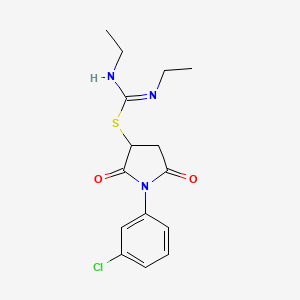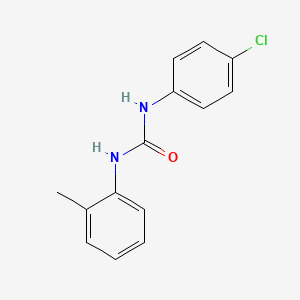![molecular formula C19H22N2O2 B4919225 N-(tert-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4919225.png)
N-(tert-butyl)-4-[(phenylacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-[(phenylacetyl)amino]benzamide, commonly known as Boc-Phe-NH-PhAc, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of novel drugs.
Mechanism of Action
Boc-Phe-NH-PhAc inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, Boc-Phe-NH-PhAc can reduce inflammation and pain.
Biochemical and Physiological Effects:
Boc-Phe-NH-PhAc has been shown to reduce the production of prostaglandins and leukotrienes, which are inflammatory mediators. It also decreases the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These effects contribute to the anti-inflammatory and analgesic properties of Boc-Phe-NH-PhAc.
Advantages and Limitations for Lab Experiments
One of the advantages of using Boc-Phe-NH-PhAc in lab experiments is its ability to selectively inhibit COX-2 and 5-LOX, without affecting the activity of other enzymes. However, one limitation is that it may not be effective in all types of inflammation, as some inflammatory pathways may not be affected by the inhibition of COX-2 and 5-LOX.
Future Directions
There are several future directions for the study of Boc-Phe-NH-PhAc. One potential area of research is the development of novel drugs based on the structure of Boc-Phe-NH-PhAc, which could have improved efficacy and reduced side effects compared to current anti-inflammatory drugs. Another area of research is the investigation of the potential use of Boc-Phe-NH-PhAc in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanisms of action of Boc-Phe-NH-PhAc and its potential interactions with other drugs.
In conclusion, Boc-Phe-NH-PhAc is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its ability to selectively inhibit COX-2 and 5-LOX makes it a valuable tool for studying the mechanisms of inflammation and pain. Further research is needed to fully understand the potential of Boc-Phe-NH-PhAc and its future applications in medicine.
Synthesis Methods
The synthesis of Boc-Phe-NH-PhAc involves the reaction of tert-butyl carbamate with phenylacetyl chloride, followed by the addition of N-protected phenylalanine. The resulting product is then deprotected to obtain Boc-Phe-NH-PhAc.
Scientific Research Applications
Boc-Phe-NH-PhAc has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of drugs for the treatment of pain and inflammation.
Properties
IUPAC Name |
N-tert-butyl-4-[(2-phenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)21-18(23)15-9-11-16(12-10-15)20-17(22)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZBPMIRSGZLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-indanecarboxamide](/img/structure/B4919147.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4919148.png)
![(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4919169.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane](/img/structure/B4919184.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole hydrobromide](/img/structure/B4919189.png)

![4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4919195.png)

![4-({[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B4919222.png)



![1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine](/img/structure/B4919247.png)
